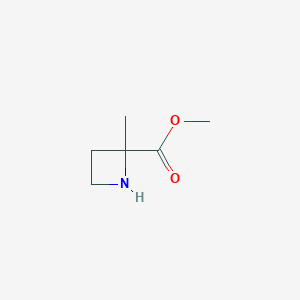

Methyl 2-methylazetidine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methylazetidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-6(3-4-7-6)5(8)9-2/h7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIODENHXVLIKEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enantioselective Synthesis and Chiral Resolution of Methyl 2 Methylazetidine 2 Carboxylate

Asymmetric Synthetic Routes to Enantiopure Azetidines

The direct synthesis of enantiopure methyl 2-methylazetidine-2-carboxylate can be achieved through several asymmetric strategies, including the use of chiral auxiliaries, organocatalysis, and biocatalytic methods.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are powerful tools for inducing stereoselectivity in the formation of new chiral centers. wikipedia.orgresearchgate.netrsc.org In the context of 2,2-disubstituted azetidines, a chiral auxiliary can be temporarily attached to the precursor molecule to direct the stereochemical outcome of a key bond-forming reaction, such as alkylation or cyclization. wikipedia.orgwilliams.edu

One common approach involves the use of Evans oxazolidinone auxiliaries. rsc.orgnih.gov For the synthesis of a 2-methylazetidine-2-carboxylate, a synthetic sequence could involve the acylation of an Evans auxiliary, followed by diastereoselective α-methylation of the resulting enolate. Subsequent manipulation of the side chain to introduce a leaving group at the γ-position would allow for an intramolecular nucleophilic substitution by the nitrogen atom to form the azetidine (B1206935) ring. The stereochemistry of the newly formed quaternary center is controlled by the steric hindrance imposed by the substituents on the chiral auxiliary. After the ring formation, the auxiliary can be cleaved to yield the desired enantiomerically enriched azetidine ester.

Another effective chiral auxiliary is (S)-1-phenylethylamine. rsc.org This auxiliary can be incorporated into the nitrogen of the azetidine precursor. The chirality of the auxiliary can then influence the stereoselectivity of a subsequent reaction, such as an intramolecular cyclization to form the azetidine ring. For instance, in the synthesis of (S)-azetidine-2-carboxylic acid, a chiral (S)-(1'-methyl)benzylamino group on a malonate precursor directed the stereochemical outcome of the Krapcho dealkoxycarbonylation of the corresponding azetidine-2,2-dicarboxylate, leading to the preferential formation of the (2S,1'S)-monoester. nih.govtandfonline.com

| Chiral Auxiliary | Key Reaction Step | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Reference(s) |

|---|---|---|---|

| Evans Oxazolidinone | Asymmetric Alkylation | High d.e. generally observed | rsc.orgwilliams.edunih.gov |

| (S)-1-Phenylethylamine | Diastereoselective Cyclization/Decarboxylation | 2.7:1 d.r. | nih.govtandfonline.com |

| Camphor-derived Auxiliaries | Asymmetric Alkylation | High d.e. reported | researchgate.net |

Organocatalytic Approaches for Stereocontrol

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of complex molecules, offering a metal-free alternative to traditional methods. beilstein-journals.orgnih.govnih.govresearchgate.net For the synthesis of chiral azetidines, particularly those with a quaternary stereocenter at the 2-position, organocatalytic [2+2] cycloadditions and Michael additions are prominent strategies. researchgate.net

Chiral amines, such as proline and its derivatives, can catalyze the reaction between an imine and a suitable ketene (B1206846) equivalent or an electron-deficient alkene to form the azetidine ring with high enantioselectivity. researchgate.netlibretexts.org The mechanism often involves the formation of a chiral enamine or iminium ion intermediate, which then undergoes a stereocontrolled reaction. For instance, the reaction of an imine derived from a glyoxylate (B1226380) ester with an allenoate in the presence of a chiral phosphine (B1218219) catalyst can lead to the formation of a 2,2-disubstituted azetidine with high enantiomeric excess.

Another approach involves the intramolecular Michael addition of a nucleophile onto an α,β-unsaturated ester. nih.gov A bifunctional organocatalyst, such as a thiourea-based catalyst, can activate both the nucleophile and the Michael acceptor, facilitating a highly stereoselective cyclization to form the azetidine ring. This method allows for the creation of multiple stereocenters with excellent control.

| Organocatalyst Type | Reaction Type | Product | Enantiomeric Excess (e.e.) | Reference(s) |

|---|---|---|---|---|

| Chiral Phosphine | [2+2] Cycloaddition | 2,2-Disubstituted Azetidine | up to 98% | researchgate.net |

| Proline | Aldol/Mannich | Functionalized Azetidines | up to 94% | libretexts.org |

| Thiourea-based Catalyst | Intramolecular Michael Addition | Cyclic γ-Amino Acids | High e.e. | nih.gov |

Biocatalytic Transformations for Enantiopure Azetidine-2-carboxylic Acids and Esters

Biocatalysis offers a green and highly selective alternative for the synthesis of enantiopure compounds. nih.govnih.govmdpi.comnih.gov Enzymes, such as lipases and esterases, are particularly useful for the kinetic resolution of racemic esters. mdpi.comresearchgate.net In a kinetic resolution of racemic this compound, a lipase (B570770) could selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer. The separation of the resulting acid and ester would then provide access to both enantiomers of the target compound.

For example, lipase-catalyzed preferential hydrolysis has been successfully employed in the synthesis of (S)-azetidine-2-carboxylic acid. nih.govtandfonline.com In this case, a mixture of diastereomeric monoesters was subjected to lipase-catalyzed hydrolysis, which selectively acted on the desired (2S,1'S)-isomer, allowing for the isolation of the enantiomerically pure product after deprotection. nih.govtandfonline.com While specific examples for this compound are not extensively documented, the principle of enzymatic resolution is well-established for α-amino esters. mdpi.comresearchgate.net

| Enzyme Type | Reaction Type | Substrate | Outcome | Reference(s) |

|---|---|---|---|---|

| Lipase | Kinetic Resolution (Hydrolysis) | Racemic Ester | Enantiomerically enriched acid and ester | mdpi.comresearchgate.net |

| Lipase | Preferential Hydrolysis | Diastereomeric Esters | Enantiomerically pure acid | nih.govtandfonline.com |

Diastereoselective Control in Azetidine Ring Formation

When a molecule already contains one or more stereocenters, the formation of a new stereocenter during the azetidine ring closure can be influenced by the existing chirality, leading to diastereoselective synthesis. This is a common strategy where a chiral starting material is used to control the stereochemistry of the final product.

The intramolecular cyclization of a γ-halo-α-amino ester is a fundamental method for constructing the azetidine ring. magtech.com.cn If the starting amino ester is enantiomerically pure, the stereochemistry at the α-carbon can direct the approach of the nitrogen nucleophile, leading to a diastereoselective cyclization. The stereochemical outcome will depend on the transition state geometry of the SN2 reaction.

A notable example of diastereoselective control is the intramolecular aminolysis of cis-3,4-epoxy amines, which can be catalyzed by Lewis acids like La(OTf)₃ to regioselectively form azetidines. nih.gov The stereochemistry of the epoxide dictates the stereochemical outcome of the resulting 3-hydroxyazetidine. Similarly, palladium-catalyzed intramolecular C(sp³)–H amination reactions can proceed with high diastereoselectivity, controlled by the existing stereocenters in the substrate. rsc.org

Optical Resolution Techniques for this compound Precursors

When an asymmetric synthesis is not feasible or efficient, the resolution of a racemic mixture is a viable alternative. wikipedia.orglibretexts.orgnih.gov For carboxylic acids or their precursors, the formation of diastereomeric derivatives is a classical and effective method. wikipedia.orglibretexts.org

Diastereomeric Amide Formation and Separation

A well-documented method for the resolution of 2-methyl-azetidine-2-carboxylic acid involves the formation of diastereomeric amides. researchgate.net In this approach, the racemic carboxylic acid is coupled with a single enantiomer of a chiral amine, known as a resolving agent, to form a mixture of two diastereomers. These diastereomers have different physical properties, such as solubility and chromatographic behavior, which allows for their separation by techniques like fractional crystallization or chromatography. wikipedia.orglibretexts.org

| Resolving Agent | Separation Method | Outcome | Reference(s) |

|---|---|---|---|

| (S)-Phenylglycinol | Flash Chromatography | Separation of diastereomeric amides | researchgate.net |

| Chiral Amines (general) | Crystallization/Chromatography | Formation of diastereomeric salts/amides | wikipedia.orglibretexts.orgtcichemicals.com |

Enzymatic Resolution of this compound Remains an Unexplored Area in Biocatalysis

Despite the growing interest in enantiomerically pure cyclic amino acids for pharmaceutical and chemical applications, a detailed enzymatic resolution method for this compound has not been documented in publicly available scientific literature. Extensive searches have revealed no specific studies detailing the use of enzymes for the kinetic resolution of this particular compound.

While the broader field of biocatalysis has seen significant advancements in the enzymatic resolution of various chiral molecules, including related cyclic amino acid esters, the specific application to this compound appears to be a niche that is yet to be explored. Lipases, such as Candida antarctica lipase B (CALB), are frequently employed for the enantioselective hydrolysis or transesterification of a wide range of esters, but no data on their efficacy with this substrate could be found.

Research on the parent compound, azetidine-2-carboxylic acid, has focused on its biosynthesis and metabolism rather than the resolution of its synthetic derivatives. nih.govrsc.orgnih.gov Similarly, while the chemical synthesis and resolution of 2-methyl-azetidine-2-carboxylic acid have been reported, these methods rely on classical chemical resolving agents rather than enzymatic processes. researchgate.net

The lack of specific research findings means that no data on suitable enzymes, reaction conditions, enantiomeric excess (e.e.) values, or yields for the enzymatic resolution of this compound can be provided at this time. This represents a gap in the current body of scientific literature and an opportunity for future research in the field of biocatalysis and chiral synthesis.

Mechanistic Studies of Reactivity in Methyl 2 Methylazetidine 2 Carboxylate and Analogues

Strain-Driven Reactivity of the Four-Membered Azetidine (B1206935) Ring

The azetidine ring, a four-membered nitrogen-containing heterocycle, possesses significant ring strain, estimated to be approximately 25.4 kcal/mol. clockss.orgrsc.org This value is intermediate between that of the highly strained and reactive three-membered aziridines (approx. 27.7 kcal/mol) and the relatively stable five-membered pyrrolidines (approx. 5.4 kcal/mol). clockss.orgrsc.org This considerable strain energy makes azetidines susceptible to reactions that relieve this strain, primarily through the cleavage of the ring's C-N or C-C bonds. clockss.orgrsc.org

The reactivity imparted by ring strain allows azetidines to serve as versatile synthetic intermediates. numberanalytics.com While more stable and easier to handle than aziridines, they are sufficiently activated to undergo unique transformations under appropriate conditions that are not observed in less strained systems like pyrrolidines. clockss.orgrsc.org This balance of stability and reactivity is a key feature of azetidine chemistry. The presence of substituents, such as the methyl and carboxylate groups in methyl 2-methylazetidine-2-carboxylate, further influences the regioselectivity and rate of these strain-driven reactions.

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine (B145994) | 3 | 27.7 clockss.org |

| Azetidine | 4 | 25.4 clockss.org |

| Pyrrolidine | 5 | 5.4 clockss.org |

Nucleophilic Ring-Opening Reactions and Resulting Products

Due to their ring strain, azetidines are susceptible to nucleophilic attack, leading to ring-opening. However, they are generally more stable than aziridines, and these reactions often require activation of the azetidine nitrogen. acs.org This can be achieved by protonation with a strong acid or by converting the nitrogen into a better leaving group, for instance, by forming a quaternary azetidinium salt. acs.orgwikipedia.org

The regioselectivity of the ring-opening is influenced by both electronic and steric factors. acs.org In the case of azetidinium ions derived from this compound, nucleophilic attack typically occurs at one of the ring carbons adjacent to the nitrogen. The presence of the carboxylate group at the C2 position can stabilize a partial positive charge, making this carbon a favorable site for nucleophilic attack. acs.org This electronic effect generally directs the nucleophile to the C2 carbon. However, sterically bulky nucleophiles may preferentially attack the less substituted C4 carbon. acs.org

Common nucleophiles used in these reactions include halides, amines, and oxygen-based nucleophiles. researchgate.netnih.gov For example, the reaction of an N-activated azetidine with an alkyl chloroformate can lead to the formation of a γ-chloroamine, which is a highly functionalized linear amine product. researchgate.netnumberanalytics.com These ring-opened products, such as γ-substituted α-amino acids, are valuable building blocks in organic and medicinal chemistry.

Electrophilic Transformations and Functionalization of the Azetidine Core

The azetidine core can be functionalized through reactions with electrophiles, primarily at the nitrogen atom, but also at the ring carbons under certain conditions. The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing for straightforward reactions with a wide range of electrophiles. This N-functionalization includes acylation, sulfonylation, and alkylation, which are common strategies for introducing diverse substituents onto the azetidine scaffold. researchgate.net

Functionalization of the carbon skeleton is more challenging but has been achieved through modern synthetic methods. One approach involves the deprotonation of an N-protected azetidine to form a lithiated intermediate, which can then be trapped with an electrophile. researchgate.netyoutube.com For instance, N-Boc protected 2-azetine can be regioselectively lithiated at the C2 position and subsequently reacted with various electrophiles, providing a route to 2-substituted azetidines. researchgate.netyoutube.com Additionally, palladium-catalyzed C(sp³)–H amination reactions have been developed for the synthesis and functionalization of azetidines, demonstrating the possibility of direct C-H activation on the ring. clockss.org

Mechanisms of Esterification and Transesterification Reactions

The synthesis of this compound from its corresponding carboxylic acid, (S)-azetidine-2-carboxylic acid, typically involves esterification. nih.govresearchgate.netwikipedia.org The most common method is the Fischer esterification, which occurs under acidic conditions. masterorganicchemistry.com The mechanism involves several reversible steps:

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon, making it more electrophilic. masterorganicchemistry.comyoutube.com

Nucleophilic Attack: A molecule of the alcohol (methanol in this case) acts as a nucleophile and attacks the activated carbonyl carbon. masterorganicchemistry.comyoutube.com

Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com

Elimination: The lone pair on the remaining hydroxyl group reforms the carbonyl π-bond, eliminating a molecule of water. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated by a weak base (like water or the alcohol) to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.comyoutube.com

Transesterification, the conversion of one ester to another, can also be performed under either acidic or basic conditions. masterorganicchemistry.com The acid-catalyzed mechanism is analogous to Fischer esterification, where a protonated ester is attacked by a different alcohol. masterorganicchemistry.com Under basic conditions (e.g., using a sodium alkoxide), the mechanism involves nucleophilic addition of the alkoxide to the ester's carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the original alkoxy group. masterorganicchemistry.com For amino esters like this compound, the nitrogen atom must typically be protected before subjecting the molecule to these conditions to prevent side reactions.

Rearrangement Reactions Involving Azetidine Frameworks (e.g., Sommelet-Hauser Rearrangement)

Azetidinium salts can undergo characteristic rearrangement reactions, including the Sommelet-Hauser rearrangement, which is a researchgate.netnih.gov-sigmatropic rearrangement. numberanalytics.comresearchgate.netnumberanalytics.com This reaction typically involves a benzylic quaternary ammonium (B1175870) salt, which, upon treatment with a strong base (like sodium amide), forms an ylide intermediate. wikipedia.org

The mechanism proceeds as follows:

Ylide Formation: A proton is abstracted from a carbon adjacent to the positively charged nitrogen atom. In the case of an N-benzyl azetidinium salt, deprotonation can occur at the benzylic position or at a ring carbon (C2 or C4). wikipedia.org

researchgate.netnih.gov-Sigmatropic Rearrangement: The ylide undergoes a concerted pericyclic rearrangement where a new C-C bond is formed between the ylide carbanion and the ortho position of the aromatic ring, with concomitant cleavage of the original benzyl (B1604629) C-N bond. wikipedia.orgnih.gov

Aromatization: The resulting intermediate rearomatizes via tautomerization to yield the final product, an ortho-substituted N,N-dialkylbenzylamine. wikipedia.org

The inherent ring strain of the azetidine framework facilitates the formation of the required ylide intermediate and can enhance the rate of the rearrangement. researchgate.net The Stevens rearrangement, a researchgate.netnih.gov-rearrangement, is often a competing reaction pathway. nih.gov The choice of base and reaction conditions can influence the selectivity between these two pathways. researchgate.net

Reactivity of Azetidine Carboxylates in C-C Bond Forming Reactions (e.g., Michael Additions)

Azetidine carboxylates can participate in C-C bond forming reactions, notably through the formation of enolate intermediates. The α-proton of the ester in this compound is not acidic. However, deprotonation at the C3 position could potentially form an enolate, though this is less common without further activation. More typically, an enolate can be generated from a related azetidin-2-one (B1220530) structure. vanderbilt.edu

Alternatively, the enolate of the ester itself can be used as a nucleophile in reactions such as alkylations and Michael additions. vanderbilt.edulibretexts.org

Alkylation: Treatment of an N-protected azetidine-2-carboxylate with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can generate an ester enolate. This enolate is a potent nucleophile that can react with alkyl halides in an SN2 fashion to form a new C-C bond at the α-carbon (C2), introducing a new substituent. libretexts.orglibretexts.org

Michael Addition: As a nucleophile, the ester enolate can also undergo a Michael (or conjugate) addition to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgmasterorganicchemistry.com The reaction involves the 1,4-addition of the enolate to the electrophilic double bond, forming a new C-C bond at the β-carbon of the acceptor. masterorganicchemistry.comlibretexts.org This process creates a 1,5-dicarbonyl compound, which is a versatile intermediate for further transformations. libretexts.org

These C-C bond forming reactions are powerful tools for elaborating the structure of azetidine-based molecules, allowing for the construction of more complex and densely functionalized frameworks. clockss.org

An exploration of the chemical versatility of this compound reveals a scaffold ripe for diverse synthetic transformations. This constrained, non-proteinogenic amino acid ester serves as a valuable building block in medicinal chemistry and materials science, owing to the unique conformational rigidity imparted by its four-membered ring. The strategic derivatization and functionalization of this compound at its key reactive sites—the ring nitrogen, the carboxylate group, and the azetidine scaffold itself—unlock a vast chemical space for creating novel molecules with tailored properties. This article delves into the primary strategies employed to modify this foundational structure.

Advanced Applications in Complex Organic Synthesis

Methyl 2-Methylazetidine-2-carboxylate as a Chiral Building Block for Novel Scaffolds

The inherent chirality and functional group arrangement of this compound make it an exemplary chiral building block for the synthesis of diverse and novel molecular scaffolds. Organic chemists utilize such foundational structures to develop libraries of compounds with potential applications in medicinal chemistry and materials science. The rigid azetidine (B1206935) ring provides a well-defined three-dimensional starting point, enabling the controlled introduction of various substituents to explore chemical space.

The synthesis and diversification of densely functionalized azetidine ring systems allow for access to a wide variety of fused, bridged, and spirocyclic systems. nih.gov This approach is central to creating lead-like molecules, particularly for targeting the central nervous system. nih.gov The strategic use of such building blocks is part of a broader effort in diversity-oriented synthesis, where pairs of unsaturated building blocks can be assembled on a linker and subsequently cyclized to generate a vast array of distinct molecular scaffolds. mdpi.com Efficient protocols have been developed to couple azetidine derivatives with other heterocyclic carboxylates, further expanding the collection of available novel building blocks for drug discovery and material science. acs.org

Role as an α-Amino Acid Surrogate in Peptide Chemistry

The substitution of natural α-amino acids with synthetic analogues is a cornerstone of modern peptide chemistry, aiming to enhance stability, confer specific conformations, and improve biological activity. This compound serves as a potent α-amino acid surrogate, imparting significant structural constraints on the peptide backbone.

Peptidomimetic Design and Synthesis

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability against enzymatic degradation. researchgate.net The design of peptidomimetics often involves incorporating non-natural amino acids to control the molecule's three-dimensional shape, which is crucial for its interaction with biological targets like receptors and enzymes. snnu.edu.cn

The incorporation of constrained residues like 2-methylazetidine-2-carboxylic acid is a key strategy in this field. Its rigid four-membered ring structure reduces the conformational flexibility of the peptide chain, helping to lock it into a specific bioactive conformation. mdpi.com This pre-organization can lead to higher binding affinities and selectivities for their biological targets. The synthesis of peptides containing such surrogates leverages established methods of peptide chemistry, allowing for their systematic integration into peptide sequences. researchgate.net

Induction and Stabilization of Specific Peptide Conformational Motifs (e.g., γ-turns, β-turns)

One of the most significant applications of 2-alkyl-2-carboxyazetidines in peptide chemistry is their remarkable ability to induce and stabilize specific secondary structures known as reverse turns. rsc.orgnih.gov Reverse turns, including γ-turns and β-turns, are critical structural motifs in proteins and peptides, often mediating molecular recognition events. rsc.orgnih.gov

Extensive research, including conformational analysis through theoretical and experimental methods, has demonstrated that 2-alkyl-2-carboxyazetidine scaffolds, including the 2-methyl derivative (2-MeAze), are highly effective at inducing γ-turns. rsc.orgnih.gov A γ-turn is a tight turn involving three amino acid residues. The azetidine derivative, when incorporated into a model tetrapeptide, robustly promotes this conformation, irrespective of its position within the peptide chain (e.g., at the i+1 or i+2 position). rsc.orgnih.gov This contrasts with proline, a more common turn-inducer, which tends to favor β-turns. rsc.org The stabilization of these turns is crucial for mimicking the bioactive conformation of natural peptides and has been explored in the context of neurotrophin fragments.

| Residue Position | Predominant Conformation Induced | Key Findings |

| i + 1 | γ-turn | 2-alkyl-2-carboxyazetidines have shown a strong tendency to induce γ-turns when placed at the i+1 position of model tetrapeptides. rsc.orgnih.gov |

| i + 2 | γ-turn | Even when moved to the i+2 position, the azetidine moiety continues to efficiently induce γ-turn conformations. rsc.orgnih.gov |

Utilization in Catalytic Processes (e.g., as Ligands)

While the primary applications of this compound have been in scaffold synthesis and peptidomimetics, the broader class of chiral amino acid derivatives is widely used in asymmetric catalysis. Chiral ligands are essential for creating catalysts that can selectively produce one enantiomer of a chiral product over the other. nih.gov

Amino acids are among the most readily available sources of chirality and are frequently used to synthesize chiral ligands for various metal-catalyzed reactions. These ligands modify the metal center's environment, enabling stereocontrol during the catalytic cycle. nih.gov For instance, appropriately protected amino acids have been successfully employed as chiral ligands in cobalt- and palladium-catalyzed C-H functionalization reactions. Although specific studies detailing the use of this compound itself as a ligand are not prevalent, its structural features—a chiral center, a rigid backbone, and coordinating heteroatoms—make it a plausible candidate for future development in this area. The design of new chiral ligands is a continuous effort, and the unique steric and electronic properties of this azetidine derivative could offer advantages in specific catalytic transformations. nih.gov

Synthesis of Spirocyclic and Fused Azetidine Systems

Building on its role as a versatile scaffold, this compound and related derivatives are instrumental in the synthesis of more complex, multi-cyclic structures such as spirocyclic and fused azetidine systems. These intricate architectures are of significant interest in drug discovery due to their structural novelty and three-dimensionality.

The synthesis of these complex systems often starts from a densely functionalized azetidine core. nih.gov Methodologies to create these systems include:

Ring-Closing Metathesis: This powerful reaction can be used to form fused eight-membered rings from appropriately N-allylated azetidine precursors. nih.gov

Intramolecular Cyclizations: Strategies involving nitrile lithiation followed by alkylation have been developed to access methyl-substituted spirocyclic piperidine-azetidine ring systems.

Multi-step Sequences: A common approach to spirocyclic azetidines involves the synthesis of azetidinones from cyclic carboxylic acids, followed by reduction to the final azetidine.

These synthetic strategies provide access to a wide array of novel fused, bridged, and spirocyclic frameworks, significantly expanding the structural diversity available for the development of new therapeutic agents. nih.gov

Conformational Analysis and Stereochemical Investigations of Methyl 2 Methylazetidine 2 Carboxylate

Experimental Approaches to Conformational Characterization

Experimental techniques are fundamental to elucidating the three-dimensional structure and dynamic behavior of azetidine (B1206935) derivatives in various states. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a primary tool for studying conformations in solution. Analysis of proton-proton (¹H-¹H) coupling constants provides insight into the dihedral angles of the ring protons, which in turn helps to define the degree of ring puckering. capes.gov.br For instance, the observation of distinct signals for diastereotopic methylene (B1212753) protons in substituted azetidines confirms the non-planar, puckered nature of the ring. nih.gov

Variable temperature (VT) NMR studies can be employed to investigate dynamic processes such as ring inversion and the rotation around amide bonds in N-acylated derivatives. researchgate.net By monitoring the coalescence of signals as the temperature changes, it is possible to calculate the activation energy for these conformational interchanges. researchgate.net

Gas-phase electron diffraction has been used to characterize the parent azetidine molecule, revealing a non-planar, puckered conformation with a dihedral angle of approximately 37°. rsc.org While X-ray crystallography provides the most definitive solid-state conformational data, obtaining suitable crystals of the title compound itself can be challenging. However, crystal structures of derivatives or peptides incorporating this moiety can offer invaluable, high-resolution information about bond lengths, bond angles, and the preferred ring conformation. researchgate.net

| Technique | Information Obtained | Reference Example |

| ¹H NMR Spectroscopy | Ring puckering, dihedral angles via coupling constants, conformational populations. | Analysis of azetidine-2-carboxylic acid spectra reveals details about its conformation in aqueous solution. capes.gov.br |

| Variable Temp. NMR | Energy barriers for dynamic processes (e.g., ring inversion, bond rotation). | Used to determine the energy barrier to rotation about the amide bond in N-acetyl azetidine derivatives. researchgate.net |

| X-ray Crystallography | Precise solid-state bond lengths, angles, and absolute configuration. | The absolute configuration of a 2-methyl-azetidine-2-carboxylic acid derivative was assigned by X-ray crystallography. researchgate.net |

| Electron Diffraction | Gas-phase structure and ring conformation. | Determined the puckered nature and dihedral angle of the parent azetidine ring. rsc.org |

Theoretical and Computational Conformational Analysis

Complementing experimental methods, theoretical and computational analyses provide detailed insights into the conformational preferences and energy landscapes of azetidine derivatives. Methods such as molecular mechanics and quantum chemical calculations (including ab initio and Density Functional Theory, DFT) are powerful tools for this purpose. auremn.org.br

Computational models can predict the geometries and relative energies of various stable conformers. thescience.devnih.gov For azetidine, calculations consistently show that a puckered conformation is energetically more favorable than a planar one. The energy difference between these states is a key indicator of the ring's conformational rigidity. These calculations can also map the potential energy surface for dynamic processes like ring puckering and nitrogen inversion, identifying the transition state structures and their associated energy barriers. researchgate.net

These theoretical approaches are particularly useful for understanding how different substituents on the ring influence its conformation. For Methyl 2-methylazetidine-2-carboxylate, computational studies can model the steric and electronic effects of the methyl and carboxylate groups at the C2 position, predicting their preference for pseudo-axial or pseudo-equatorial orientations in the puckered ring system.

| Computational Method | Key Applications for Azetidines | Findings |

| Quantum Chemistry (DFT, ab initio) | Determining stable conformer geometries, relative energies, and transition state structures. | Confirms that puckered conformations are energetically favored over a planar arrangement. researchgate.net |

| Molecular Mechanics (MM) | Exploring conformational space, especially for larger molecules or peptides containing the azetidine ring. | Useful for initial conformational searches before higher-level calculations. |

| Potential Energy Surface (PES) Mapping | Calculating energy barriers for conformational changes like ring and nitrogen inversion. | Provides quantitative data on the flexibility and dynamic behavior of the ring system. auremn.org.br |

Influence of Ring Strain on Azetidine Conformation and Dynamics

The azetidine ring possesses considerable ring strain (approximately 26 kcal/mol), which is a dominant factor governing its structure and reactivity. rsc.org This strain arises from two main sources: angle strain due to the deviation of internal bond angles from the ideal sp³ tetrahedral angle (109.5°), and torsional strain from the eclipsing of adjacent C-H bonds.

Configurational Stability and Nitrogen Inversion Dynamics

This compound features a chiral quaternary carbon at the C2 position. The configuration of this stereocenter is stable under normal conditions, as its inversion would require the cleavage and reformation of a carbon-carbon bond, a high-energy process.

The nitrogen atom in the azetidine ring is also a potential stereocenter. However, like most amines, it can undergo pyramidal inversion (also known as nitrogen inversion), a process where the nitrogen atom and its substituents pass through a planar transition state, leading to an inversion of configuration. wikipedia.org For the parent azetidine, the barrier to nitrogen inversion is higher than that for many acyclic amines but is still relatively low, meaning inversion is typically rapid at room temperature. acs.org The constrained geometry of the four-membered ring increases the energy barrier compared to open-chain amines. wikipedia.org

This rapid inversion means that if the nitrogen atom were the sole source of chirality (e.g., in an N-substituted derivative without other stereocenters), resolving the enantiomers would be impossible at ambient temperatures. wikipedia.org In this compound, the presence of the stable chiral center at C2 makes the two invertomers at nitrogen diastereomeric, potentially having different energies and populations.

| Compound Type | Typical Nitrogen Inversion Barrier (kcal/mol) | Inversion Rate at Room Temp. |

| Ammonia (NH₃) | ~5.8 | Very Rapid |

| Acyclic Amines | 5-10 | Rapid |

| Azetidine | ~7-12 | Rapid |

| Aziridine (B145994) | ~17-19 | Slow |

| Phosphines | ~30-35 | Very Slow (isolable enantiomers) |

Note: Values are approximate and can be influenced by substituents.

Stereochemical Assignment Methodologies for Chiral Centers

Determining the absolute stereochemistry of the C2 chiral center is crucial. Several methodologies can be employed for this purpose.

A common strategy involves the use of a chiral resolving agent. For example, the racemic azetidine can be reacted with an enantiomerically pure chiral auxiliary, such as (S)-phenylglycinol, to form a pair of diastereomers. researchgate.net These diastereomers possess different physical properties (e.g., solubility, chromatographic retention) and can be separated by standard techniques like flash chromatography. researchgate.net Once separated, the chiral auxiliary is cleaved to yield the individual enantiomers of the azetidine compound.

The most unambiguous method for determining absolute configuration is single-crystal X-ray diffraction. researchgate.net If a suitable crystal of one of the enantiomers (or a diastereomeric derivative) can be grown, its analysis provides a definitive three-dimensional structure from which the R/S configuration can be assigned without doubt.

Despite a comprehensive search for scientific literature and spectral data, detailed experimental information focusing solely on the chemical compound “this compound” is not available in publicly accessible databases and publications.

The search for advanced spectroscopic and computational data, including high-resolution nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for this specific compound, did not yield the necessary results to fulfill the detailed article outline as requested. While information exists for related compounds, such as azetidine-2-carboxylic acid and various N-substituted or hydrochloride salt forms of azetidine esters, the strict requirement to only include data for "this compound" prevents the inclusion of this information.

Specifically, the following could not be located:

1D and 2D NMR Data: No experimental or reliably predicted 1H, 13C, 15N, COSY, HSQC, HMBC, or NOESY spectra for this compound are available.

Mass Spectrometry Data: High-resolution mass spectrometry (HRMS) data for exact mass determination and detailed fragmentation pattern analysis for this particular compound were not found.

Consequently, it is not possible to generate the requested in-depth article that adheres to the provided outline and quality standards.

Advanced Spectroscopic and Computational Methods for Structural Elucidation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique IR spectrum.

For Methyl 2-methylazetidine-2-carboxylate, the IR spectrum provides clear evidence for its key structural features: the secondary amine (N-H) of the azetidine (B1206935) ring, the ester group (C=O and C-O), and the aliphatic carbon-hydrogen (C-H) bonds. The positions of these absorption bands are sensitive to the molecular environment, offering clues about the molecule's structure.

Key characteristic absorption bands expected in the IR spectrum of this compound are summarized in the table below. The presence of a strong absorption band around 1740 cm⁻¹ is a definitive indicator of the ester carbonyl group. youtube.com The C-O stretching vibrations of the ester further confirm this functionality. The N-H stretching of the secondary amine in the four-membered ring typically appears as a moderate peak in the 3300-3500 cm⁻¹ region. Aliphatic C-H stretching from the methyl groups and the azetidine ring are expected just below 3000 cm⁻¹.

In a study monitoring the lithiation of a related N-alkyl 2-oxazolinylazetidine using in-situ FT-IR, the C=N stretching vibration was a key diagnostic signal observed around 1658 cm⁻¹, highlighting the utility of IR in tracking reactions involving azetidine derivatives. mdpi.com While not directly a carbonyl, this demonstrates how specific functional group vibrations in substituted azetidines can be pinpointed.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine (Azetidine Ring) | N-H Stretch | 3300 - 3500 | Moderate |

| Ester | C=O Stretch | 1735 - 1750 | Strong |

| Ester | C-O Stretch | 1150 - 1300 | Strong |

| Aliphatic C-H (Methyl, Methylene) | C-H Stretch | 2850 - 2960 | Moderate to Strong |

| Amine | N-H Bend | 1500 - 1650 | Moderate |

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

While a specific crystal structure for this compound is not publicly available, the application of this technique would yield invaluable structural information. The analysis would reveal:

Azetidine Ring Conformation: The four-membered azetidine ring is not planar and exists in a puckered conformation. X-ray data would precisely define the degree of this puckering.

Substituent Orientation: The relative orientations of the methyl and methyl carboxylate groups at the C2 position would be definitively established as either pseudo-axial or pseudo-equatorial.

Intermolecular Interactions: The packing of molecules within the crystal lattice would be elucidated, revealing any significant intermolecular forces such as hydrogen bonding involving the N-H group and the ester carbonyl oxygen.

Absolute Stereochemistry: For an enantiomerically pure sample, the analysis would confirm the (R) or (S) configuration at the C2 stereocenter.

For example, a study on L-azetidine-2-carboxylate hydrolase involved crystallizing the enzyme to understand its function, demonstrating the power of crystallography in complex systems involving azetidine derivatives. nih.govnih.gov Similarly, crystal structures of other complex heterocyclic derivatives have been used to confirm their E/Z or syn/anti configurations in the solid state. mdpi.commdpi.com This underscores the potential of X-ray crystallography to provide a definitive solid-state picture of this compound, should suitable crystals be obtained.

Integration of Spectroscopic Data with Computational Chemistry for Structure Verification and Prediction

Modern structural elucidation heavily relies on the synergy between experimental spectroscopic data and theoretical calculations. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for verifying proposed structures and predicting spectroscopic parameters with high accuracy. nih.gov This integrated approach is especially valuable for complex molecules or when experimental data is ambiguous.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure determination. DFT calculations can predict NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants with a high degree of accuracy, often rivaling experimental precision. nih.govrsc.org The standard approach involves the Gauge-Including Atomic Orbital (GIAO) method. nih.gov

The process typically involves:

Geometry optimization of the molecule at a chosen level of theory (e.g., B3LYP functional with a 6-31G(d,p) basis set).

Calculation of the magnetic shielding tensors for each nucleus using the GIAO method.

Conversion of the calculated absolute shielding values to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. researchgate.net

A strong correlation between the calculated and experimental NMR spectra provides powerful confirmation of the proposed structure. Discrepancies can indicate an incorrect structural assignment or highlight interesting electronic or conformational effects not initially considered. Recent advancements have even combined DFT-calculated parameters with graph neural networks to achieve state-of-the-art prediction performance. nih.govnrel.gov

| Carbon Atom | Expected Experimental δ (ppm) | Hypothetical DFT-Predicted δ (ppm) | Assignment |

|---|---|---|---|

| C1 | ~175 | 174.8 | Ester Carbonyl (C=O) |

| C2 | ~65 | 64.5 | Quaternary Carbon (N-C-CH₃) |

| C3 | ~52 | 51.9 | Methoxy Carbon (-OCH₃) |

| C4 | ~45 | 45.2 | Ring Methylene (B1212753) (-CH₂-N) |

| C5 | ~30 | 29.8 | Ring Methylene (-CH₂-C) |

| C6 | ~22 | 22.1 | Methyl Carbon (-CH₃) |

The biological activity and chemical reactivity of a molecule are often governed by its preferred three-dimensional shape or conformation. For a flexible molecule like this compound, which contains a non-planar four-membered ring, multiple low-energy conformations may exist.

Computational chemistry provides the tools to explore the conformational landscape and identify the most stable structures. This process involves:

Conformational Search: A systematic or stochastic search for different possible conformations of the molecule. This can be performed using lower-level, computationally inexpensive methods like molecular mechanics.

Energy Minimization: Each identified conformation is then subjected to geometry optimization using a more accurate quantum mechanical method, such as DFT. This process finds the lowest energy structure for each conformational isomer.

Relative Energy Calculation: The relative energies of the optimized conformers are calculated to determine their population distribution at a given temperature, according to the Boltzmann distribution.

Studies on other substituted heterocycles, such as 2-substituted piperazines, have shown that computational analysis can successfully predict the preferred conformation (e.g., axial vs. equatorial) of substituents, which in turn dictates biological activity. nih.gov For this compound, such an analysis would clarify the puckering of the azetidine ring and the energetic preference for the orientation of the methyl and ester groups, providing crucial insights that complement experimental data.

Q & A

Basic Research Questions

Q. How can researchers design an efficient synthetic route for Methyl 2-methylazetidine-2-carboxylate?

- Methodology : Begin with a retrosynthetic analysis focusing on azetidine ring formation. A plausible approach involves cyclization of β-amino esters or [2+2] photocycloaddition reactions. For esterification steps, use acid-catalyzed condensation (e.g., coupling carboxylic acids with methanol via DCC/DMAP), as described in analogous hydrazide syntheses . Characterization should include , , and IR spectroscopy to confirm ring closure and ester functionality. Purity validation via HPLC (>98%) is critical for downstream applications.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- NMR : Use to identify methyl groups (δ ~1.3–1.5 ppm for CH-azetidine, δ ~3.7 ppm for COOCH). distinguishes the carbonyl (δ ~170 ppm) and quaternary carbons in the azetidine ring.

- IR : Look for C=O stretching (~1740 cm) and C-O ester vibrations (~1250 cm).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with azetidine ring stability.

Q. How should researchers document synthetic procedures for reproducibility?

- Methodology : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include detailed experimental protocols: reagent stoichiometry, reaction conditions (temperature, solvent, catalyst), and purification steps (e.g., column chromatography gradients). Limit main-text descriptions to critical steps; provide extended data (e.g., TLC conditions, spectral copies) in supplementary materials .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound?

- Methodology : Use SHELX software (e.g., SHELXL for refinement) to address discrepancies between observed and calculated electron densities. For example, if the azetidine ring exhibits disorder, apply twin refinement or split-site occupancy models. Validate with R/wR residuals (<5%) and Hirshfeld surface analysis to ensure hydrogen-bonding networks are consistent with packing motifs . Cross-reference with puckering amplitude calculations (see Q5) to confirm conformational stability.

Q. How can ring puckering coordinates quantify conformational strain in the azetidine ring?

- Methodology : Apply the Cremer-Pople puckering parameters to define the out-of-plane distortion. For a four-membered azetidine ring:

- Calculate the puckering amplitude and phase angle using Cartesian coordinates from X-ray data.

- Compare values (e.g., 0.2–0.5 Å for mild puckering) to literature benchmarks for similar strained rings.

- Use software like WinGX to visualize puckering modes and assess steric interactions between the 2-methyl substituent and carboxylate group .

Q. What experimental design optimizes enantioselective synthesis of this compound?

- Methodology : Implement a Design of Experiments (DoE) approach:

- Variables : Catalyst loading (e.g., chiral Pd complexes), solvent polarity (THF vs. toluene), and temperature.

- Response : Enantiomeric excess (ee) measured via chiral HPLC or with chiral shift reagents.

- Statistical Analysis : Use ANOVA to identify significant factors; refine conditions iteratively. For scale-up, ensure reproducibility across batches by maintaining strict control of moisture and oxygen levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.